2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Description

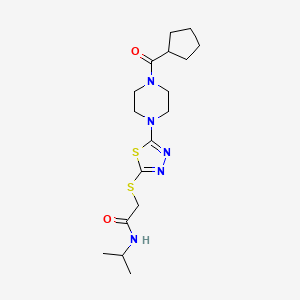

This compound is a 1,3,4-thiadiazole derivative featuring a piperazine ring substituted with a cyclopentanecarbonyl group at the 4-position and a thio-linked N-isopropylacetamide moiety. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name |

2-[[5-[4-(cyclopentanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2S2/c1-12(2)18-14(23)11-25-17-20-19-16(26-17)22-9-7-21(8-10-22)15(24)13-5-3-4-6-13/h12-13H,3-11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFXWBUOVARTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Synthesis of the Thiadiazole Ring: The 1,3,4-thiadiazole ring is often formed through cyclization reactions involving thiosemicarbazides and carboxylic acids.

Coupling Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the thiadiazole ring or the piperazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. The incorporation of the thiadiazole moiety may enhance these effects through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

Neurological Disorders

Compounds containing piperazine structures are often investigated for their neuropharmacological effects. Preliminary data suggest that this compound may possess neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease or Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of neuroinflammation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that thiadiazole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The piperazine ring and thiadiazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several 1,3,4-thiadiazole derivatives reported in the literature, differing primarily in substituents on the piperazine ring, thiadiazole core, and acetamide side chain. Key analogues include:

Table 1: Structural and Physical Property Comparisons

Physicochemical Properties

- Melting Points : Thiadiazoles with aromatic substituents (e.g., 5h, 4d) have higher melting points (133–194°C) due to crystalline packing, whereas aliphatic substituents (e.g., isopropylacetamide) may lower melting points .

- Solubility : The N-isopropyl group in the target compound may reduce aqueous solubility compared to polar substituents like methoxy or fluorophenyl groups .

Biological Activity

The compound 2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a piperazine ring, a thiadiazole moiety, and an isopropylacetamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit poly(ADP-ribose) polymerase 1 (PARP1) activity, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP1 leads to increased DNA damage in cancer cells, ultimately resulting in apoptosis.

Key Findings on Mechanism:

- PARP Inhibition : Studies indicate that the compound significantly inhibits PARP1 catalytic activity at various concentrations (IC50 values reported between 18 µM and 52 µM) .

- Apoptotic Pathways : The compound enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, a marker for DNA double-strand breaks. This suggests that it induces apoptosis through DNA damage pathways .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the efficacy of this compound against several human cancer cell lines, particularly breast cancer cells. The results are summarized in the following table:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 - 52 | PARP inhibition and apoptosis induction |

| MDA-MB-231 | 22.68 | Induction of caspase activity |

| MCF-10A (Normal Cells) | 46.9 - 52.3 | Comparison with Olaparib for normal cell viability |

Case Studies

- Breast Cancer Efficacy : In a study involving various substituted piperazine compounds, it was found that derivatives similar to our compound exhibited significant loss of cell viability in MCF-7 cells with IC50 values ranging from 18 µM to 52 µM . These results highlight the potential for developing targeted therapies based on this scaffold.

- Mechanistic Insights : The compound's ability to enhance caspase 3/7 activity indicates its role in promoting programmed cell death in cancer cells . This was assessed alongside traditional chemotherapeutics like Olaparib, establishing a comparative framework for evaluating efficacy.

Research Findings

Extensive research has been conducted on related compounds that share structural features with This compound . Noteworthy findings include:

- In Silico Studies : Computational modeling suggests strong binding affinities to PARP1 and other targets involved in cancer progression . This supports the hypothesis that structural modifications can enhance biological activity.

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine ring significantly affect the anticancer potency of these compounds. For instance, modifications leading to increased hydrophobicity correlate with enhanced cellular uptake and efficacy .

Q & A

Q. Basic Research Focus

- Panel screening : Test against a broad kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Crystallographic analysis : Co-crystallize the compound with divergent kinase isoforms (e.g., EGFR T790M vs. wild type) to pinpoint structural determinants of selectivity .

- Alanine scanning mutagenesis : Modify key residues in target binding sites to validate interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.